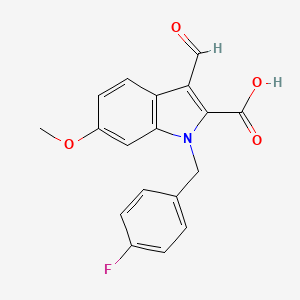

1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4/c1-24-13-6-7-14-15(10-21)17(18(22)23)20(16(14)8-13)9-11-2-4-12(19)5-3-11/h2-8,10H,9H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVIQNGRLJDZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of “1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid” are the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are associated with the occurrence and development of a variety of diseases, including inflammation.

Mode of Action

The compound interacts with its targets (COX-2 and 5-LOX) by inhibiting their activities. This inhibition results in decreased production of inflammatory mediators, leading to reduced inflammation.

Biochemical Pathways

The compound affects the arachidonic acid metabolizing enzymes COX-2 and 5-LOX. These enzymes are involved in the production of inflammatory mediators. By inhibiting these enzymes, the compound reduces the production of these mediators, thereby alleviating inflammation.

Actividad Biológica

1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an indole core, which is known for its diverse biological activities. The presence of the fluorobenzyl group and methoxy substituents can influence its pharmacological properties.

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. The compound's structural modifications have been shown to enhance its inhibitory effects against this enzyme, which is crucial for viral replication.

Key Findings:

- Integrase Inhibition: The compound exhibits promising activity against HIV-1 integrase, with structural optimizations leading to derivatives with improved IC50 values. For example, a related compound demonstrated an IC50 of 0.13 μM against integrase, indicating strong inhibitory potential .

Table 1: Integrase Inhibitory Activity of Indole Derivatives

| Compound | IC50 (μM) | Structural Modification |

|---|---|---|

| Compound 3 | 0.13 | Long branch at C3 |

| Compound 20a | 0.13 | Halogenated aniline at C6 |

| Parent Compound | 6.85 | None |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the indole ring significantly affect biological activity. Notably:

- C3 Substitutions: Adding long hydrophobic chains enhances integrase binding and activity.

- C6 Modifications: Halogen substitutions improve π-π stacking interactions with viral DNA, further enhancing antiviral efficacy .

Case Study 1: Optimization of Antiviral Activity

In a recent study focused on optimizing the antiviral properties of indole derivatives, researchers synthesized several compounds based on the indole scaffold. They found that introducing a long-chain substituent at C3 markedly improved the interaction with integrase's active site, resulting in enhanced inhibitory activity .

Case Study 2: Comparative Analysis with Established Antivirals

A comparative analysis was conducted between the newly synthesized indole derivatives and established antiviral drugs. The results indicated that certain derivatives exhibited superior inhibitory effects compared to traditional treatments, suggesting their potential as novel therapeutic agents against HIV .

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of pharmacological properties that make it a candidate for further research:

- Anticancer Activity : Studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines. The presence of the formyl and carboxylic acid groups in this compound may enhance its interaction with cellular targets involved in cancer progression .

- Antimicrobial Properties : Indole derivatives have been documented for their antimicrobial effects. The specific structure of 1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid could provide enhanced activity against bacterial strains, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Some indole derivatives are noted for their neuroprotective effects, potentially offering benefits in neurodegenerative diseases. The ability to modulate neurotransmitter systems may be attributed to the indole core structure .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including:

- Starting Materials : Common precursors include substituted indoles and benzyl halides.

- Reactions : Key reactions may involve formylation (using reagents like Vilsmeier-Haack), methoxylation, and carboxylation processes to build the desired functional groups.

The following table summarizes various synthetic routes explored in literature:

| Synthesis Route | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Formylation of Indole | Vilsmeier reagent | 75% | |

| Methoxylation | Dimethyl sulfate | 85% | |

| Carboxylation | CO2 under pressure | 70% |

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound. These compounds were tested against human cancer cell lines, showing IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Effects

A research article focused on the antimicrobial activity of various indole derivatives demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than many existing antibiotics .

Case Study 3: Neuroprotection

In another study investigating neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that it significantly reduced cell death and increased cell viability in vitro, suggesting potential applications in treating neurodegenerative disorders .

Comparación Con Compuestos Similares

Key Observations:

- In contrast, the 4-methylbenzyl analog (CAS 1243089-67-9) has an electron-donating methyl group, which may increase electron density at the indole core .

- Steric and Lipophilic Effects : The 2-chloro-4-fluorobenzyl substituent (CAS 1243023-71-3) introduces steric hindrance and higher lipophilicity (Cl > F > CH₃), which could influence membrane permeability in biological systems .

- Reactivity : The vinyl group in the 4-vinylbenzyl analog (CAS 1242881-22-6) offers a reactive site for further functionalization, such as copolymerization in materials science .

Métodos De Preparación

Formylation at the 3-Position

The 3-formyl group is introduced via a Vilsmeier-Haack reaction, which involves the generation of a formylating agent in situ from dimethylacetamide and phosphorus oxychloride. This reaction selectively formylates the 3-position of the 6-methoxyindole core to yield the 3-formyl intermediate.

- Conditions: Typically carried out under controlled temperature (~80 °C) for 2 hours.

- Outcome: High yield of 3-formyl-6-methoxyindole intermediate.

N-Alkylation with 4-Fluorobenzyl Bromide

The nitrogen atom of the indole is alkylated with 4-fluorobenzyl bromide or chloride. This step is critical for introducing the 4-fluorobenzyl substituent.

- Method: Sodium hydride is used as a base in dimethylformamide (DMF) solvent.

- Microwave irradiation: Applied at 50 °C for 5 minutes under 100 W power to accelerate the reaction.

- Result: Formation of 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole.

Use of Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been demonstrated to significantly improve the synthesis of indole derivatives, including those bearing benzyl substituents.

- Advantages: Controlled heating, reduced reaction times (minutes instead of hours), higher yields, and cleaner reactions.

- Example: N-alkylation and diketoester formation steps performed under microwave conditions at specified temperatures and power levels.

Palladium-Catalyzed Coupling Reactions (Optional for Analogues)

For structural variations, Buchwald-Hartwig amination or Suzuki coupling can be employed to introduce various substituents at the indole scaffold, including at the 6-position.

- Catalysts: Palladium acetate, Pd(PPh3)4, or PdCl2(dppf).

- Conditions: Base such as cesium carbonate or potassium acetate; solvents like 1,4-dioxane or DMF.

- Purpose: To diversify the substitution pattern for structure-activity relationship (SAR) studies.

Summary Table of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | Dimethylacetamide, POCl3, 80 °C, 2 h | 3-formyl-6-methoxyindole intermediate (high yield) |

| 2 | N-Alkylation | 4-fluorobenzyl bromide, NaH, DMF, microwave 50 °C, 5 min, 100 W | 1-(4-fluorobenzyl)-3-formyl-6-methoxyindole (efficient) |

| 3 | Esterification | Diethyl oxalate, microwave 50 °C, 2 min, 250 W | Diketoester intermediate |

| 4 | Hydrolysis | Basic medium (e.g., KOH in methanol) | 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid |

| 5 | Pd-catalyzed coupling (optional) | Pd(OAc)2, base, 1,4-dioxane, 110 °C, 2-4 h | Diversified indole derivatives |

Q & A

Q. What established synthetic methodologies are used to prepare 1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid?

The synthesis typically involves condensation reactions starting from 3-formylindole-2-carboxylic acid derivatives. For example:

- Step 1: Reacting 3-formylindole-2-carboxylic acid with 4-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions to introduce the 4-fluorobenzyl group .

- Step 2: Condensation with heterocyclic reagents (e.g., thiazolidinones or aminothiazoles) under reflux in acetic acid with sodium acetate catalysis, as described for analogous indole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR: Identifies substituents via characteristic shifts (e.g., fluorobenzyl aromatic protons at δ 7.0–7.5 ppm, formyl proton at δ ~10 ppm) .

- X-ray crystallography: Resolves stereochemical ambiguities using SHELX programs for refinement .

- HPLC: Assesses purity (>98% purity achievable via recrystallization from acetic acid/water mixtures) .

Advanced Research Questions

Q. How can reaction yields be optimized during 4-fluorobenzyl group introduction?

- Stoichiometric adjustments: Increase molar ratios of 4-fluorobenzyl halide (1.2–1.5 equiv) to ensure complete substitution .

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Temperature control: Maintain reflux conditions (100–110°C) to accelerate nucleophilic substitution without decomposition .

Q. How should researchers resolve contradictions in spectroscopic data?

- Cross-validation: Compare experimental NMR data with computational predictions (DFT calculations) for shifts and coupling constants.

- Crystallographic refinement: Use SHELXL to adjust torsion angles and occupancy factors, especially for flexible substituents like the methoxy group .

- Impurity profiling: Employ LC-MS to identify by-products (e.g., dehalogenated or over-alkylated derivatives) that may skew spectral interpretations .

Q. What strategies mitigate challenges in crystallizing this compound?

Q. How does the fluorobenzyl group influence reactivity in downstream modifications?

- Electronic effects: The electron-withdrawing fluorine atom deactivates the benzyl group, reducing undesired electrophilic side reactions (e.g., Friedel-Crafts alkylation) .

- Steric hindrance: The 4-fluorobenzyl substituent may slow nucleophilic attacks at the indole C-3 position, favoring regioselective formylation .

Q. What analytical methods validate the compound’s stability under storage?

- Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Thermogravimetric analysis (TGA): Assess decomposition temperatures (expected >200°C for indole derivatives) .

- Light sensitivity testing: Store in amber vials under N₂ to prevent photolytic cleavage of the formyl group .

Q. How can computational tools aid in structural analysis?

- Molecular docking: Predict binding modes if the compound targets enzymes (e.g., kinases or cannabinoid receptors) .

- DFT optimization: Calculate optimized geometries and electrostatic potentials to guide crystallographic refinement .

- Machine learning: Train models on analogous indole derivatives to predict solubility or reactivity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.